molecular formula C4H2Cl2N2O B026424 4,5-Dichloro-3(2H)-pyridazinone CAS No. 932-22-9

4,5-Dichloro-3(2H)-pyridazinone

Cat. No. B026424
CAS RN: 932-22-9
M. Wt: 164.97 g/mol
InChI Key: VJWXIRQLLGYIDI-UHFFFAOYSA-N
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Patent
US08481537B2

Procedure details

To a mixture of 4,5-dichloro-2H-pyridazin-3-one (3.3 g, 20.0 mmol) and Cs2CO3 (9.77 mg, 1.5 eq) were added DMF (15 mL) and benzyl bromide (3.10 mL, 1.3 eq), which was then stirred for 3 h at 60° C. under nitrogen atmosphere. The mixture was concentrated under reduced pressure, and the residue was extracted twice with ethyl acetate (200 mL). The extract was washed with saturated aqueous sodium hydrogen carbonate solution (NaHCO3, 100 mL×2) and aqueous sodium chloride solution, dried (anhydrous Na2SO4), and concentrated under reduced pressure. The residue was separated by column chromatography (10% ethyl acetate-hexane) to give 4.48 g (88%) of the title compound.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
9.77 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].C([O-])([O-])=O.[Cs+].[Cs+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C=O)C>[CH2:16]([N:4]1[C:3](=[O:9])[C:2]([Cl:1])=[C:7]([Cl:8])[CH:6]=[N:5]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Name
Quantity
9.77 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was then stirred for 3 h at 60° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted twice with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium hydrogen carbonate solution (NaHCO3, 100 mL×2) and aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by column chromatography (10% ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.